1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea
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Overview
Description
1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a thiophen ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea typically involves multiple steps, starting with the preparation of the fluorophenyl group. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the biological or chemical context in which the compound is used.
Molecular Targets and Pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.
2-(2-Fluorophenyl)thiophene: This compound contains a thiophene ring but lacks the furan and urea components.
Uniqueness: The uniqueness of this compound lies in its combination of fluorophenyl, furan, and thiophen rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-9-14(21)16-8-11(10-24-16)15-6-3-7-23-15/h1-8,10,14,21H,9H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCJGEZNBGQFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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